COX-2-IN-40 synthesis and chemical properties
COX-2-IN-40 synthesis and chemical properties
Disclaimer: This document is a technical guide compiled from available chemical supplier data and general scientific literature. The original research publication detailing the synthesis and comprehensive biological evaluation of COX-2-IN-40 (CAS 444790-64-1) could not be located through extensive searches. Therefore, the experimental protocols are based on established methodologies for similar compounds and should be considered illustrative.
Introduction
COX-2-IN-40 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. Its chemical name is (4-Chlorophenyl)(5-hydroxynaphtho[1,2-d]thiazol-2-yl)methanone. This guide provides an overview of its synthesis, chemical properties, and known biological activity, intended for researchers, scientists, and professionals in drug development.
Chemical Properties and Data
The known chemical and physical properties of COX-2-IN-40 are summarized below.
| Property | Value | Source |
| IUPAC Name | (4-chlorophenyl)(5-hydroxynaphtho[1,2-d]thiazol-2-yl)methanone | Inferred from structure |
| CAS Number | 444790-64-1 | Commercial Supplier |
| Molecular Formula | C₁₈H₁₀ClNO₂S | Calculated |
| Molecular Weight | 339.8 g/mol | Calculated |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in DMSO | Commercial Supplier |
Synthesis
While the specific, originally published synthesis of COX-2-IN-40 is not available, a plausible synthetic route can be proposed based on established methods for the formation of 2-aroylnaphthothiazoles. A potential two-step synthesis is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of COX-2-IN-40.
Illustrative Experimental Protocol (Based on General Methods)
Step 1: Synthesis of 2-amino-5-hydroxynaphtho[1,2-d]thiazole
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To a solution of 1-amino-4-naphthol (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
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Slowly add a solution of iodine (1 equivalent) in ethanol to the mixture while stirring.
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Neutralize the solution with a suitable base (e.g., sodium thiosulfate followed by sodium bicarbonate) to precipitate the product.
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Filter the precipitate, wash with water, and dry under vacuum to obtain the crude 2-amino-5-hydroxynaphtho[1,2-d]thiazole.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of (4-Chlorophenyl)(5-hydroxynaphtho[1,2-d]thiazol-2-yl)methanone (COX-2-IN-40)
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Suspend 2-amino-5-hydroxynaphtho[1,2-d]thiazole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine).
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Cool the mixture in an ice bath and slowly add 4-chlorobenzoyl chloride (1.2 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Biological Activity
COX-2-IN-40 is an inhibitor of the COX-2 enzyme. The primary reported biological activity data is its half-maximal inhibitory concentration (IC₅₀).
| Target | IC₅₀ (μM) | Assay Type | Source |
| COX-2 | 14.86 | In vitro enzyme assay | Commercial Supplier |
Mechanism of Action and Signaling Pathway
COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, COX-2-IN-40 is expected to reduce the production of these pro-inflammatory prostaglandins without significantly affecting the housekeeping functions of the constitutively expressed COX-1 isoform.
Caption: General COX-2 signaling pathway.
Illustrative Experimental Protocol for COX-2 Inhibition Assay
This protocol is a general representation of an in vitro COX-2 inhibition assay.
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Enzyme and Substrate Preparation:
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Prepare a solution of purified human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).
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Prepare a solution of arachidonic acid (substrate) in an appropriate solvent.
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Inhibitor Preparation:
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Prepare a stock solution of COX-2-IN-40 in DMSO.
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Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.
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Assay Procedure:
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In a 96-well plate, add the COX-2 enzyme solution to each well.
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Add the different concentrations of COX-2-IN-40 (and a vehicle control, DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.
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Allow the reaction to proceed for a set time (e.g., 10 minutes).
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Detection and Analysis:
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Stop the reaction by adding a quenching solution.
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Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
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Calculate the percentage of inhibition for each concentration of COX-2-IN-40 relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
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Conclusion
COX-2-IN-40 is a selective inhibitor of the COX-2 enzyme with a reported IC₅₀ in the micromolar range. Its naphthothiazole core represents a chemical scaffold of interest in the development of anti-inflammatory agents. Further research would be necessary to fully elucidate its pharmacological profile, including its selectivity against COX-1, in vivo efficacy, pharmacokinetic properties, and safety profile. The lack of a primary research publication limits a more in-depth analysis at this time.
